molecular formula C14H13NO2 B14354683 1-(2-Methoxyphenyl)-2-(4-pyridyl)ethanone CAS No. 92199-42-3

1-(2-Methoxyphenyl)-2-(4-pyridyl)ethanone

Cat. No.: B14354683
CAS No.: 92199-42-3
M. Wt: 227.26 g/mol
InChI Key: LMABRGZIFZCEAB-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-2-(4-pyridyl)ethanone is an organic compound that features both a methoxyphenyl group and a pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-2-(4-pyridyl)ethanone typically involves the reaction of 2-methoxybenzaldehyde with 4-pyridylacetonitrile under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, followed by hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-2-(4-pyridyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Methoxyphenyl)-2-(4-pyridyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-2-(4-pyridyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)-2-(3-pyridyl)ethanone
  • 1-(2-Methoxyphenyl)-2-(2-pyridyl)ethanone
  • 1-(2-Hydroxyphenyl)-2-(4-pyridyl)ethanone

Uniqueness

1-(2-Methoxyphenyl)-2-(4-pyridyl)ethanone is unique due to the specific positioning of the methoxy group and the pyridyl group, which can influence its chemical reactivity and biological activity

Properties

CAS No.

92199-42-3

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

1-(2-methoxyphenyl)-2-pyridin-4-ylethanone

InChI

InChI=1S/C14H13NO2/c1-17-14-5-3-2-4-12(14)13(16)10-11-6-8-15-9-7-11/h2-9H,10H2,1H3

InChI Key

LMABRGZIFZCEAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)CC2=CC=NC=C2

Origin of Product

United States

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